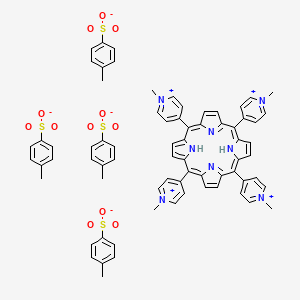

Tmpyp

Overview

Description

TMPyP, also known as 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate), is a positively charged, two-photon dye . It can bind to DNA in cell cultures and affect cell viability . It is also used as a potent inhibitor of human telomerase .

Synthesis Analysis

The synthesis of TMPyP involves the creation of a structural variant with an isomeric substitution pattern in a meta configuration . This process was confirmed through crystallographic analysis and characterized with NMR-, UV/Vis-, and IR spectroscopy .Molecular Structure Analysis

The molecular structure of TMPyP was confirmed through crystallographic analysis . It has been shown that TMPyP binds to DNA, leading to changes in DNA nanomechanics .Chemical Reactions Analysis

TMPyP has been shown to interact with various heavy metals . The global chemical reactivity descriptor shows that Cd-TDMPzP had the smallest energy and electronic chemical potential (µ) value, larger chemical hardness (η), and the smallest electrophilicity (ω). It is predicted that the Cd-TDMPzP complex is more stable and less reactive in terms of accepting an electron .Physical And Chemical Properties Analysis

TMPyP is a purple solid with a melting point of over 300°C . It is soluble in water up to 50 mM and is hygroscopic and light-sensitive .Scientific Research Applications

Photodynamic Therapy in Biomedical Field

- Scientific Field : Biomedical Science

- Application Summary : Tmpyp is used as a photosensitizer in Photodynamic Therapy (PDT), a modern treatment of cancer using locally activated light . It is an efficient synthetic water-soluble photosensitizer, yet with poor absorption in the visible and the red regions .

- Methods of Application : Tmpyp is linked with size-selected and colloidally stable graphene oxide (GO) to create conjugates of GO/Tmpyp by electrostatic force . The strong ionic interactions result in charge transfers between GO and Tmpyp .

- Results or Outcomes : The newly prepared nanotherapeutics showed a higher PDT effect than in free Tmpyp, promising for targeted therapy using clinically favorable conditions .

Cancer Treatment and Antimicrobial Therapy

- Scientific Field : Oncology and Microbiology

- Application Summary : Tmpyp is used in the treatment of cancer and in antimicrobial PDT . It has a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

DNA Nanomechanics

- Scientific Field : Biophysics

- Application Summary : Tmpyp is a porphyrin capable of DNA binding and is used in photodynamic therapy and G-quadruplex stabilization .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Photodynamic Bacterial Inactivation

- Scientific Field : Microbiology

- Application Summary : Tmpyp is used in Photodynamic Inactivation (PDI), a promising approach to treating multidrug-resistant infections . The currently available photosensitizer TMPyP has been demonstrated to be effective for PDI of multidrug-resistant bacteria .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Nanoparticle-Mediated Delivery and Controlled Drug Release

- Scientific Field : Nanomedicine

- Application Summary : Tmpyp is used in nanoparticle-mediated delivery and controlled drug release . This application is part of the emerging uses of this porphyrin .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Biosensing

- Scientific Field : Biosensors

- Application Summary : Tmpyp is used in biosensing . This is another emerging application of this porphyrin .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Photodynamic Bacterial Inactivation

- Scientific Field : Microbiology

- Application Summary : Tmpyp is used in Photodynamic Inactivation (PDI), a promising approach to treating multidrug-resistant infections . The currently available photosensitizer TMPyP has been demonstrated to be effective for PDI of multidrug-resistant bacteria .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Nanoparticle-Mediated Delivery and Controlled Drug Release

- Scientific Field : Nanomedicine

- Application Summary : Tmpyp is used in nanoparticle-mediated delivery and controlled drug release . This application is part of the emerging uses of this porphyrin .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Biosensing

- Scientific Field : Biosensors

- Application Summary : Tmpyp is used in biosensing . This is another emerging application of this porphyrin .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Safety And Hazards

properties

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRMNXBLFDNN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H66N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38673-65-3 (Parent) | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tmpyp | |

CAS RN |

36951-72-1 | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)